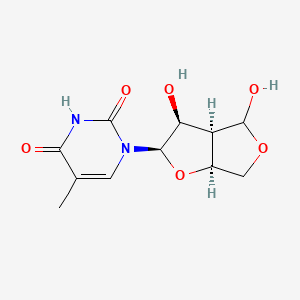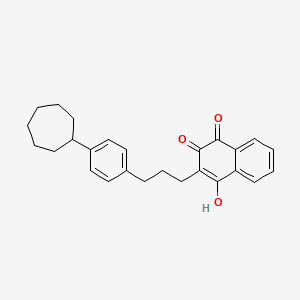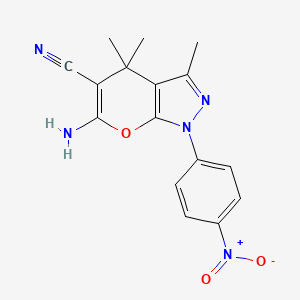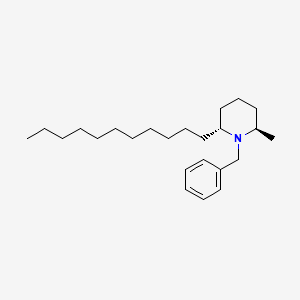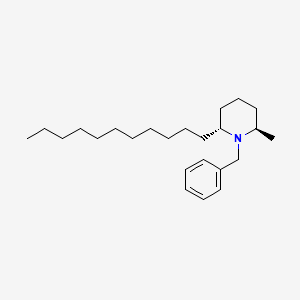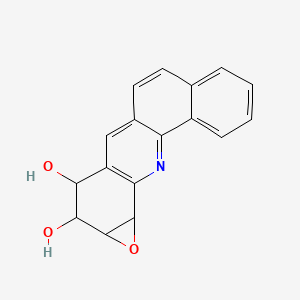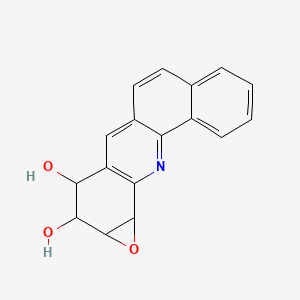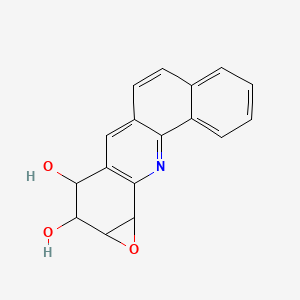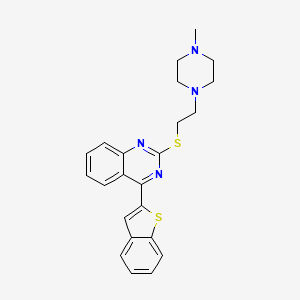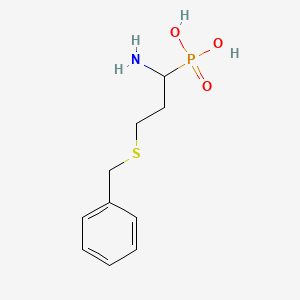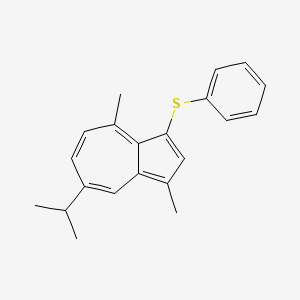
2,2'-Dithiobis(N,N-diphenylbenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dithiobis(N,N-diphenylbenzamide) is a chemical compound characterized by the presence of two benzamide groups connected through a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N,N-diphenylbenzamide) typically involves the reaction of N,N-diphenylbenzamide with a disulfide-forming reagent. One common method includes the use of thiol compounds under oxidative conditions to form the disulfide linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of an oxidizing agent like iodine or hydrogen peroxide.
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(N,N-diphenylbenzamide) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dithiobis(N,N-diphenylbenzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The benzamide groups can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
2,2’-Dithiobis(N,N-diphenylbenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of disulfide-containing therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2’-Dithiobis(N,N-diphenylbenzamide) involves the formation and cleavage of the disulfide bond. This compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides. The disulfide bond can be cleaved under reducing conditions, releasing the original thiol groups. This reversible redox behavior is crucial in various biological and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of phenyl groups.
2,2’-Dithiobis(N-ethylbenzamide): Similar structure but with ethyl groups instead of phenyl groups.
2,2’-Dithiobis(N-propylbenzamide): Similar structure but with propyl groups instead of phenyl groups.
Uniqueness
2,2’-Dithiobis(N,N-diphenylbenzamide) is unique due to the presence of diphenyl groups, which provide additional steric hindrance and electronic effects. These properties can influence the reactivity and stability of the compound, making it distinct from its analogs with simpler alkyl groups.
Propiedades
Número CAS |
78010-10-3 |
|---|---|
Fórmula molecular |
C38H28N2O2S2 |
Peso molecular |
608.8 g/mol |
Nombre IUPAC |
2-[[2-(diphenylcarbamoyl)phenyl]disulfanyl]-N,N-diphenylbenzamide |
InChI |
InChI=1S/C38H28N2O2S2/c41-37(39(29-17-5-1-6-18-29)30-19-7-2-8-20-30)33-25-13-15-27-35(33)43-44-36-28-16-14-26-34(36)38(42)40(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H |
Clave InChI |
UYDBRJGZWRRGOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



